

Application Note: ^1H and ^{13}C NMR Spectral Analysis of 4-Fluoroanisole

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Compound of Interest

Compound Name: 4-Fluoroanisole

Cat. No.: B119533

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Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical and pharmaceutical sciences for the structural elucidation of small molecules. This application note provides a detailed analysis of the ^1H and ^{13}C NMR spectra of **4-fluoroanisole**, a common building block in organic synthesis. The data presented, along with the detailed experimental protocol, serves as a valuable resource for researchers in identifying and characterizing this compound and its derivatives.

Data Presentation

The ^1H and ^{13}C NMR spectral data for **4-fluoroanisole** are summarized in the tables below. The spectra were referenced to an internal standard of tetramethylsilane (TMS) at 0.00 ppm.

^1H NMR Spectral Data of 4-Fluoroanisole

Signal	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
1	6.98	Triplet of Doublets (td)	$J(\text{H,H}) = 8.8$ Hz, $J(\text{H,F}) = 8.8$ Hz	2H	H-3, H-5
2	6.82	Doublet of Doublets (dd)	$J(\text{H,H}) = 8.8$ Hz, $J(\text{H,F}) = 4.4$ Hz	2H	H-2, H-6
3	3.76	Singlet	-	3H	-OCH ₃

¹³C NMR Spectral Data of 4-Fluoroanisole

Signal	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
1	159.3	Doublet	$^1J(\text{C,F}) = 239.5$ Hz	C-4
2	155.0	Singlet	-	C-1
3	115.8	Doublet	$^2J(\text{C,F}) = 22.9$ Hz	C-3, C-5
4	114.5	Doublet	$^3J(\text{C,F}) = 7.6$ Hz	C-2, C-6
5	55.6	Singlet	-	-OCH ₃

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of **4-fluoroanisole** is provided below.

Materials and Equipment:

- **4-Fluoroanisole**
- Deuterated chloroform (CDCl₃) with 0.03% v/v TMS

- 5 mm NMR tubes
- Volumetric flask
- Pipettes
- NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

- Accurately weigh approximately 10-20 mg of **4-fluoroanisole**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing TMS in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.
- Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the CDCl_3 .
- Shim the magnetic field to achieve optimal homogeneity.
- For ^1H NMR:
 - Acquire the spectrum using a standard single-pulse experiment.
 - Typical parameters: pulse angle of $30\text{-}45^\circ$, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- For ^{13}C NMR:
 - Acquire the spectrum using a proton-decoupled pulse sequence.

- Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024) due to the lower natural abundance of ^{13}C .

Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the resulting spectrum.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
- Integrate the signals in the ^1H NMR spectrum.
- Identify the peak multiplicities and measure the coupling constants.

Mandatory Visualizations

Logical Relationship of 4-Fluoroanisole's NMR Signals

Caption: Structural assignment of NMR signals for **4-Fluoroanisole**.

Experimental Workflow for NMR Analysis

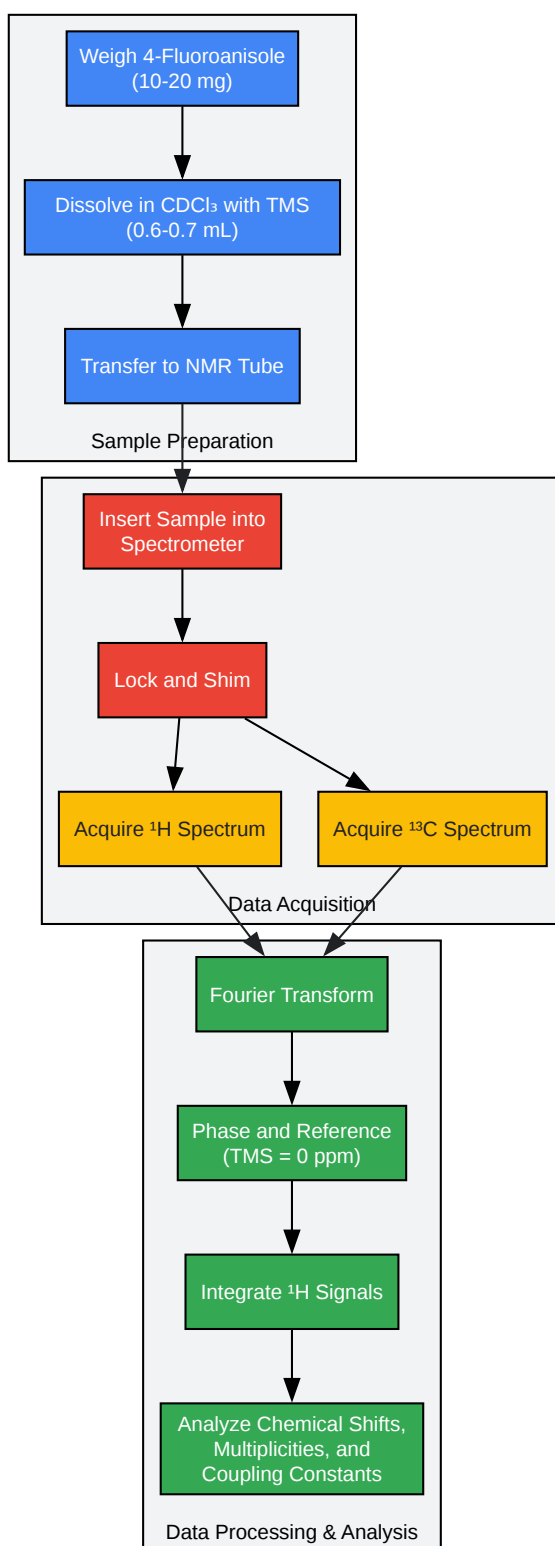


Figure 2. Experimental workflow for NMR analysis.

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